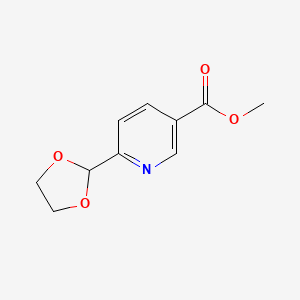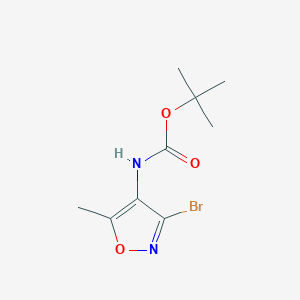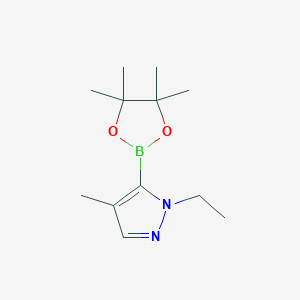
3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “3-(4-Methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride” were not found, similar compounds have been synthesized using various methods .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FT-IR, UV–visible, 1H NMR, HRMS, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques .
Applications De Recherche Scientifique
Environmental Estrogens
Research has identified certain chemicals with estrogenic activity, like Methoxychlor, that can have significant physiological effects, particularly on the reproductive system. These studies highlight concerns regarding environmental estrogens' potential hazards to development and/or reproduction due to their presence in the environment (Cummings, 1997).
Pharmacology of Organophosphorus Compounds
The study of organophosphorus compounds like Metrifonate reveals their use in treating diseases such as schistosomiasis and their unique properties, such as nonenzymatic transformation into active components. This research underscores the importance of detailed pharmacokinetic and toxicological studies for therapeutic applications (Holmstedt et al., 1978).
Neurochemistry and Neurotoxicity
Investigations into the neurochemical effects and neurotoxicity of compounds like MDMA provide insights into the biological impacts of psychoactive substances. Such studies are crucial for understanding both the therapeutic potential and risks associated with these compounds (McKenna & Peroutka, 1990).
Supramolecular Chemistry
The development of supramolecular capsules from calixpyrrole scaffolds illustrates the application of chemical compounds in creating novel materials with potential uses in drug delivery, sensing, and catalysis. This research area explores the assembly and properties of complex structures at the molecular level (Ballester, 2011).
Environmental Monitoring of Organic Pollutants
The study of the occurrence, fate, and behavior of organic pollutants, such as parabens, in aquatic environments demonstrates the environmental impact of widely used chemical compounds. Such research informs efforts to monitor and mitigate pollution in natural water bodies (Sousa et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(2)12(8-9-14-13)10-4-6-11(15-3)7-5-10;/h4-7,12,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOHFWHVRZUPBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1)C2=CC=C(C=C2)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2711704.png)


![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)




![(2E)-3-[(2-chlorophenyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2711715.png)
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B2711717.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2711719.png)